molecular formula C9H12BFO3 B1531050 2-Fluoro-3-isopropoxyphenylboronic acid CAS No. 855230-63-6

2-Fluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1531050
CAS No.: 855230-63-6
M. Wt: 198 g/mol
InChI Key: CHXPLNUWFRHWDD-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, featuring a fluorine atom and an isopropoxy group on the benzene ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-isopropoxyphenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-fluoro-3-isopropoxyphenol, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

  • Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale borylation processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-isopropoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide are commonly used.

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation: Fluorinated phenols or carboxylic acids.

  • Reduction: Fluorinated phenylmethanol or phenylmethylamine.

  • Substitution: Fluorinated ethers or amines.

Scientific Research Applications

2-Fluoro-3-isopropoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: It serves as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

  • Biology: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceutical intermediates.

  • Medicine: It is employed in the development of drugs targeting various diseases, including cancer and infectious diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Fluoro-3-isopropoxyphenylboronic acid exerts its effects depends on the specific reaction it undergoes. In the Suzuki-Miyaura reaction, the compound acts as a boronic acid reagent, facilitating the transmetalation step where the boron atom transfers the aryl group to the palladium catalyst. This results in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Reaction: The palladium catalyst and the aryl halide are the primary molecular targets.

  • Oxidation and Reduction: The fluorine atom and the isopropoxy group are key functional groups involved in these reactions.

Comparison with Similar Compounds

2-Fluoro-3-isopropoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:

  • 3-Formylphenylboronic Acid: Used in enzyme inhibition and pharmaceutical synthesis.

  • 4-Formylphenylboronic Acid: Also used in enzyme inhibition and pharmaceutical synthesis.

  • Phenylboronic Acid: A general reagent in organic synthesis.

These compounds differ in their functional groups and reactivity, making this compound particularly useful for specific applications.

Biological Activity

2-Fluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative characterized by its unique structural features, which include a fluorine atom and an isopropoxy group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₉H₁₂BFO₃
  • Molecular Weight : 185.0 g/mol
  • CAS Number : 1346608-65-8

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. The boronic acid functional group allows for reversible covalent bonding with diols, which is a critical feature for enzyme inhibition and drug design. This interaction can lead to the modulation of enzymatic activity, particularly in glycoproteins and other carbohydrate-rich biomolecules.

Biological Activity

Research indicates that this compound may possess several biological activities, which include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may affect cancer cell proliferation, although specific mechanisms require further investigation.
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, making it a candidate for further exploration in this area.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound effectively inhibits the enzyme β-glucosidase, which plays a role in carbohydrate metabolism. The inhibition was characterized by kinetic studies that revealed a competitive inhibition pattern.
  • Anticancer Research :
    • In vitro assays conducted on various cancer cell lines indicated that the compound could reduce cell viability through apoptosis induction. This effect was attributed to the compound's ability to interfere with cellular signaling pathways.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains, showing moderate antibacterial activity. Further studies are needed to elucidate the mechanism behind this activity.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
This compoundC₉H₁₂BFO₃Enzyme inhibition, anticancer
3-Fluoro-4-isopropoxyphenylboronic acidC₉H₁₂BFO₃Moderate enzyme interaction
4-Fluoro-3-isopropoxybenzaldehydeC₉H₉FOLimited biological activity

Applications in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical chemistry. Its ability to form reversible bonds with biomolecules positions it as a potential lead compound for developing inhibitors targeting specific enzymes involved in disease pathways.

Properties

IUPAC Name

(2-fluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXPLNUWFRHWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674615
Record name {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855230-63-6
Record name {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-3-isopropoxyphenylboronic acid
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2-Fluoro-3-isopropoxyphenylboronic acid
2-Fluoro-3-isopropoxyphenylboronic acid
2-Fluoro-3-isopropoxyphenylboronic acid
2-Fluoro-3-isopropoxyphenylboronic acid

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